3-CARBOXYFURAN-2-BORONIC ACID
Overview
Description
3-CARBOXYFURAN-2-BORONIC ACID is a chemical compound with the molecular formula C5H5BO5. It features a furan ring, a five-membered heterocyclic ring with oxygen, substituted with a boronic acid group at position 2 and a carboxylic acid group at position 3. This unique structure imparts distinct chemical properties and reactivity, making it valuable in various scientific research fields .
Preparation Methods
Synthetic Routes and Reaction Conditions: One common method is the Suzuki-Miyaura coupling reaction, which involves the reaction of a halogenated furan derivative with a boronic acid or boronate ester in the presence of a palladium catalyst . The reaction conditions are generally mild, with the use of bases like potassium carbonate and solvents such as ethanol or water.
Industrial Production Methods: Industrial production of 3-CARBOXYFURAN-2-BORONIC ACID may involve large-scale Suzuki-Miyaura coupling reactions, optimized for high yield and purity. The process includes rigorous control of reaction parameters such as temperature, pressure, and catalyst concentration to ensure consistent product quality .
Chemical Reactions Analysis
Types of Reactions: 3-CARBOXYFURAN-2-BORONIC ACID undergoes various chemical reactions, including:
Oxidation: The boronic acid group can be oxidized to form boronic esters or borates.
Reduction: The carboxylic acid group can be reduced to form alcohols or aldehydes.
Substitution: The furan ring can undergo electrophilic or nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions:
Oxidation: Reagents like hydrogen peroxide or sodium perborate.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: Electrophiles like halogens or nucleophiles like amines.
Major Products:
Oxidation: Boronic esters or borates.
Reduction: Alcohols or aldehydes.
Substitution: Various substituted furan derivatives.
Scientific Research Applications
3-CARBOXYFURAN-2-BORONIC ACID has diverse applications in scientific research:
Chemistry: Used as a building block in organic synthesis, particularly in the formation of complex heterocyclic compounds.
Biology: Investigated for its potential as a biochemical probe due to its boronic acid functionality, which can interact with diols in biological molecules.
Medicine: Explored for its potential in drug development, especially in the design of enzyme inhibitors and receptor modulators.
Industry: Utilized in the development of advanced materials, including polymers and catalysts.
Mechanism of Action
The mechanism of action of 3-CARBOXYFURAN-2-BORONIC ACID involves its interaction with molecular targets through its boronic acid and carboxylic acid groups. The boronic acid group can form reversible covalent bonds with diols and other nucleophiles, making it useful in enzyme inhibition and molecular recognition. The carboxylic acid group can participate in hydrogen bonding and ionic interactions, further enhancing its binding affinity and specificity .
Comparison with Similar Compounds
2-Bromofuran-3-carboxylic acid: Similar structure but with a bromine atom instead of a boronic acid group.
3-Carboxyfuran-2-boronic acid: Similar structure but with the positions of the boronic acid and carboxylic acid groups swapped.
Uniqueness: this compound is unique due to the specific positioning of the boronic acid and carboxylic acid groups on the furan ring. This arrangement imparts distinct reactivity and binding properties, making it particularly valuable in applications requiring precise molecular interactions .
Properties
IUPAC Name |
2-boronofuran-3-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H5BO5/c7-5(8)3-1-2-11-4(3)6(9)10/h1-2,9-10H,(H,7,8) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZFZHQLXZHYPTLQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=C(C=CO1)C(=O)O)(O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H5BO5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70674651 | |
Record name | 2-Boronofuran-3-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70674651 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
155.90 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1072952-23-8 | |
Record name | 2-Borono-3-furancarboxylic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1072952-23-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-Boronofuran-3-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70674651 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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